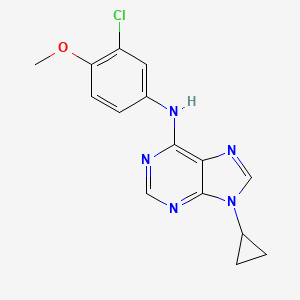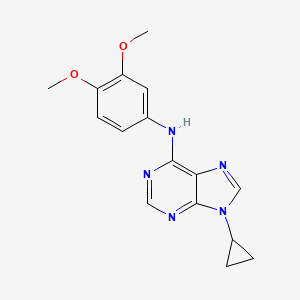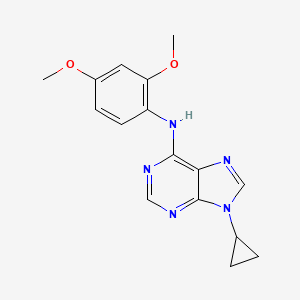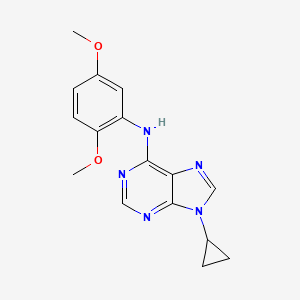
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine (CMP-9CP) is an organic compound that has recently been studied for its potential applications in science and medicine. It is a member of the purin-6-amine family, which consists of compounds that contain a purine ring, a nitrogen atom, and an amine group. CMP-9CP has been found to possess a wide range of biochemical and physiological effects, making it a promising research tool for scientists and medical professionals.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying enzyme kinetics, as well as for studying the effects of drugs on various metabolic pathways. It has also been used in studies of membrane transport proteins, protein-protein interactions, and in studies of the effects of various drugs on the nervous system.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit monoamine oxidase (mao) and cholinesterase (che) enzymes
Mode of Action
Compounds with similar structures have been found to exhibit potent, reversible, and competitive inhibitory action over human monoamine oxidase . This suggests that N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that inhibit mao and che enzymes can affect various neurological pathways, including those involved in depression, anxiety, parkinson’s disease, and alzheimer’s disease .
Result of Action
Inhibition of mao and che enzymes can lead to increased levels of monoamines and acetylcholine in the brain, which can have various effects on mood, cognition, and motor function .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments is its relatively low cost and availability. Additionally, it has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine in laboratory experiments. For example, its effects on certain biochemical pathways may be unpredictable, and its effects may vary depending on the concentration used. Additionally, its effects may be affected by other factors, such as the pH of the solution or the presence of other compounds.
Zukünftige Richtungen
The potential applications of N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine are vast, and there are many future directions that could be explored. For example, further research could be conducted to better understand its effects on various biochemical pathways and its effects on the nervous system. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as depression and anxiety. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and therapies. Finally, further research could be conducted to explore its potential use as a diagnostic tool for various diseases.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine can be synthesized using a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl acetonitrile and cyclopropyl amine hydrochloride in a solvent. This yields the desired product, N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine, in a yield of approximately 75%. The second step involves the purification of the N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine using a combination of recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-22-12-5-2-9(6-11(12)16)20-14-13-15(18-7-17-14)21(8-19-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMSRPDGLNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)

